Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as PPMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. PPMP is a small molecule inhibitor that selectively targets glycosphingolipid biosynthesis, which plays a crucial role in various cellular processes.
Scientific Research Applications
Organic Synthesis and Characterization
The compound has been utilized in organic synthesis, particularly in the development of novel heterocyclic compounds. Wu Feng (2011) reported the three-component synthesis and characterization of novel pyridine derivatives using similar structural motifs, emphasizing the utility of such compounds in creating complex organic molecules with potential biological activities Wu Feng, 2011.
Catalysis
In catalysis, the ligands similar to "Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone" have been shown to effectively bind to metals, forming complexes that catalyze various chemical reactions. Darbre et al. (2002) synthesized zinc complexes with multidentate nitrogen ligands, demonstrating their effectiveness in catalyzing aldol reactions, a key step in the synthesis of many pharmaceuticals and fine chemicals Darbre et al., 2002.
Pharmacological Research
In the domain of pharmacological research, compounds with a similar structure have been explored for their potential as therapeutic agents. Tsuno et al. (2017) evaluated novel pyridine derivatives as TRPV4 antagonists for pain treatment, showcasing the relevance of such compounds in developing new analgesic drugs Tsuno et al., 2017.
Material Science
In material science, the structural features of "this compound" contribute to the design and development of new materials with specific optical and thermal properties. Karthik et al. (2021) synthesized and characterized compounds for their thermal and optical properties, indicating the significance of such molecular structures in advancing material science research Karthik et al., 2021.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets . For instance, imidazole-containing compounds, which share a heterocyclic structure with the compound , have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes . For instance, compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, imidazole-containing compounds have been found to affect a variety of pathways, leading to a broad range of biological activities .
Pharmacokinetics
The compound’s structure suggests that it may be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level . For instance, imidazole-containing compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds . For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its solubility, absorption, distribution, metabolism, and excretion .
properties
IUPAC Name |
pyridin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-5-1-3-9-17-14)19-11-7-13(8-12-19)21-15-6-2-4-10-18-15/h1-6,9-10,13H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIXMGQSOJQFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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